molecular formula C17H14ClNO4 B5727090 (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone

(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone

Cat. No. B5727090
M. Wt: 331.7 g/mol
InChI Key: ZDQVDHMXPJYCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as 25C-NBOMe and belongs to the family of N-methoxybenzyl derivatives. It is a potent agonist for the 5-HT2A receptor, which is involved in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is primarily through its binding to the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, perception, and behavior. Activation of the 5-HT2A receptor by (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone leads to the modulation of neurotransmitter release, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammatory conditions. Additionally, it has been shown to have anti-tumor properties, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for precise modulation of neurotransmitter release and the investigation of specific physiological processes. However, a limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored in experimental settings.

Future Directions

There are several future directions for research involving (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone. One area of interest is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in the treatment of various diseases. Finally, the development of safer and more effective analogs of this compound may provide new avenues for therapeutic intervention.

Synthesis Methods

The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone involves several steps. The starting material is 2,5-dimethoxyphenylacetonitrile, which is converted to the corresponding ketone by reaction with lithium diisopropylamide and then treated with chloroform and aluminum chloride to form the benzofuran derivative. The final step involves the introduction of the amino group using lithium aluminum hydride.

Scientific Research Applications

(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has been extensively studied for its potential use in various therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3-amino-5-chloro-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-21-10-4-6-13(22-2)12(8-10)16(20)17-15(19)11-7-9(18)3-5-14(11)23-17/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVDHMXPJYCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone

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